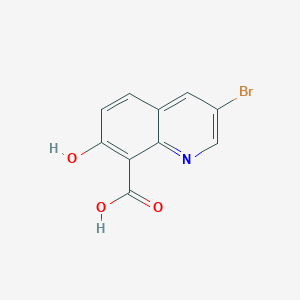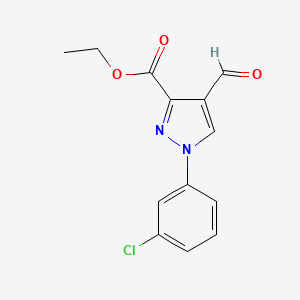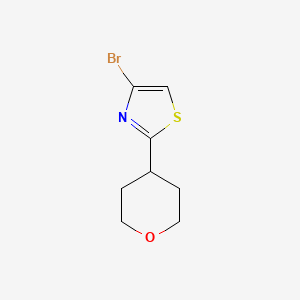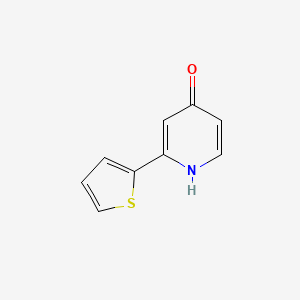
2-(Thiophen-3-yl)pyridin-4(1H)-one
Vue d'ensemble
Description
2-(Thiophen-3-yl)pyridin-4(1H)-one, also known as TPO, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. TPO is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated extensively.
Applications De Recherche Scientifique
Medicinal Chemistry
Thiophene-based analogs, such as 4-HYDROXY-2-(THIOPHEN-3-YL)PYRIDINE, have been the focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This makes 4-HYDROXY-2-(THIOPHEN-3-YL)PYRIDINE a potential candidate for such applications.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that 4-HYDROXY-2-(THIOPHEN-3-YL)PYRIDINE could be used in the development of new organic semiconductors.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . Therefore, 4-HYDROXY-2-(THIOPHEN-3-YL)PYRIDINE could potentially be used in the production of OLEDs.
Anti-Cancer Research
Thiophene derivatives exhibit many pharmacological properties such as anti-cancer . This suggests that 4-HYDROXY-2-(THIOPHEN-3-YL)PYRIDINE could potentially be used in anti-cancer research.
Metal Ion Detection
Research has shown that thiophene derivatives can be used to evaluate the selectivity of probes with various metal ions . This suggests that 4-HYDROXY-2-(THIOPHEN-3-YL)PYRIDINE could potentially be used in the development of new metal ion detection methods.
Anti-Fibrosis Activity
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . This suggests that 4-HYDROXY-2-(THIOPHEN-3-YL)PYRIDINE could potentially be used in anti-fibrosis research.
Organic Synthesis
4-Hydroxy-2-pyrones are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products . This suggests that 4-HYDROXY-2-(THIOPHEN-3-YL)PYRIDINE could potentially be used in organic synthesis.
Mécanisme D'action
Target of Action
Thiophene-based analogs, which include this compound, have been studied extensively due to their potential as biologically active compounds . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
For example, some thiophene derivatives are known to inhibit tyrosinase, a key enzyme in the melanin biosynthetic pathway .
Biochemical Pathways
For instance, some thiophene derivatives have been found to inhibit tyrosinase, affecting the early stages of melanogenesis .
Pharmacokinetics
Thiophene derivatives are generally known for their stability and bioavailability .
Result of Action
Thiophene derivatives have been associated with a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
It is known that the stability of thiophene derivatives can be influenced by factors such as air and moisture .
Propriétés
IUPAC Name |
2-thiophen-3-yl-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-8-1-3-10-9(5-8)7-2-4-12-6-7/h1-6H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAZVLNCYOKEIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671703 | |
| Record name | 2-(Thiophen-3-yl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-3-yl)pyridin-4(1H)-one | |
CAS RN |
1159814-55-7 | |
| Record name | 2-(Thiophen-3-yl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B3215106.png)
![1-Azetidinesulfonic acid, 2-methyl-4-oxo-3-[[(phenylmethoxy)carbonyl]amino]-, sodium salt (1:1), (2S,3S)-](/img/structure/B3215119.png)








